molecular formula C20H13BrFNO2 B3697370 N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide

N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide

Cat. No.: B3697370
M. Wt: 398.2 g/mol
InChI Key: KLVZJRGDTGILLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoyl group, a bromine atom, and a fluorine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-benzoyl-4-bromophenylamine and 4-fluorobenzoic acid.

    Condensation Reaction: The primary step involves the condensation of 2-benzoyl-4-bromophenylamine with 4-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-4-bromophenyl)-2-bromoacetamide
  • N-(2-benzoyl-4-bromophenyl)-4-nitrobenzamide
  • N-(2-benzoyl-4-bromophenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFNO2/c21-15-8-11-18(23-20(25)14-6-9-16(22)10-7-14)17(12-15)19(24)13-4-2-1-3-5-13/h1-12H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZJRGDTGILLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-benzoyl-4-bromophenyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.